3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is a chemical compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate reagentsThe reaction conditions often require the use of solvents such as carbon tetrachloride and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The ethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocyclobut-3-ene-1,2-dione: Similar structure but with two chlorine atoms instead of one chlorine and one ethylsulfanyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(ethylsulfanyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a chlorine atom and an ethylsulfanyl group on the cyclobutene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
138214-97-8 |
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Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
3-chloro-4-ethylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H5ClO2S/c1-2-10-6-3(7)4(8)5(6)9/h2H2,1H3 |
InChI Key |
SQPSEURHNITBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)C1=O)Cl |
Origin of Product |
United States |
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